molecular formula C18H26N2O2 B10979214 Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10979214
M. Wt: 302.4 g/mol
InChI Key: SYYNXBXXAISVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cyclohexyl[4-(2-methoxyphenyl)piperidino]methanone , is a chemical compound with the molecular formula C₁₉H₂₇NO₂. Its average mass is approximately 301.4 Da .

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is via the reaction of cyclohexylamine with 4-(2-methoxyphenyl)piperazine. The resulting intermediate is then subjected to a carbonylation reaction using an appropriate reagent to form the final product.

Reaction Conditions::
  • Cyclohexylamine reacts with 4-(2-methoxyphenyl)piperazine.
  • Carbonylation of the intermediate to yield the target compound.

Industrial Production:: While industrial-scale production methods may vary, the synthetic routes described above can be adapted for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity:: Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl ring can be replaced.

    Other Transformations: Depending on reaction conditions, it can participate in other reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine).

    Other Reactions: Acidic or basic conditions, catalysts, and appropriate solvents.

Major Products:: The specific products formed depend on the reaction type. For example:

  • Oxidation may yield ketones or carboxylic acids.
  • Reduction can lead to amines.
  • Substitution may result in halogenated derivatives.

Scientific Research Applications

Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone finds applications in various fields:

    Medicine: It may serve as a pharmacophore for drug design.

    Chemistry: Used in organic synthesis and ligand development.

    Industry: Employed in the synthesis of other compounds.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

cyclohexyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H26N2O2/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3

InChI Key

SYYNXBXXAISVKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.